molecular formula C9H12O2 B1337492 (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole CAS No. 80409-75-2

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

Cat. No. B1337492
CAS RN: 80409-75-2
M. Wt: 152.19 g/mol
InChI Key: XLRDXQUMUWLWAY-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms and three carbon atoms. It is a common structural motif found in many natural products and pharmaceuticals. This compound has been extensively studied for its potential to be used in a variety of applications, including the synthesis of other compounds, as a catalyst, and for its biological activity.

Scientific Research Applications

Glycosidase Inhibitors

One notable application involves the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, aimed at inhibiting glycosidase enzymes. These compounds have shown specific inhibition against alpha-glycosidase, highlighting their potential in the development of treatments for disorders related to carbohydrate processing (Baran, Günel, & Balci, 2008).

Anticancer Applications

Derivatives of 1,3-benzodioxole, such as those investigated for their potential as novel histone deacetylase enzyme inhibitors, have shown promise in cancer treatment. Compounds synthesized from 1,3-benzodioxole and its propargyl ether derivatives were found to possess good pharmacological and pharmacokinetic properties, with some compounds displaying higher binding scores than approved drugs in computational models, indicating their potential as anticancer agents (Kumar et al., 2018).

Antimicrobial and Antioxidant Agents

Benzodioxol derivatives have also been studied for their antibacterial and antioxidant activities. A series of these compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects. Additionally, their antioxidant activity was assessed, with some compounds demonstrating significant activity in DPPH assays. This research underscores the potential of benzodioxol derivatives in pharmaceutical applications as antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).

Synthesis and Characterisation of Novel Compounds

The structural flexibility of 1,3-benzodioxole derivatives allows for the synthesis of various novel compounds with potential applications in material science and organic chemistry. For example, research into the synthesis and reactions of heterocyclic dithiocarbamates from 1,3-benzodioxole derivatives has contributed to the development of new synthetic methodologies and the exploration of their applications (Mizuyama, Tominaga, Matsuda, & Kobayashi, 1979).

properties

IUPAC Name

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRDXQUMUWLWAY-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC=CC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450753
Record name (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

CAS RN

80409-75-2
Record name (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.